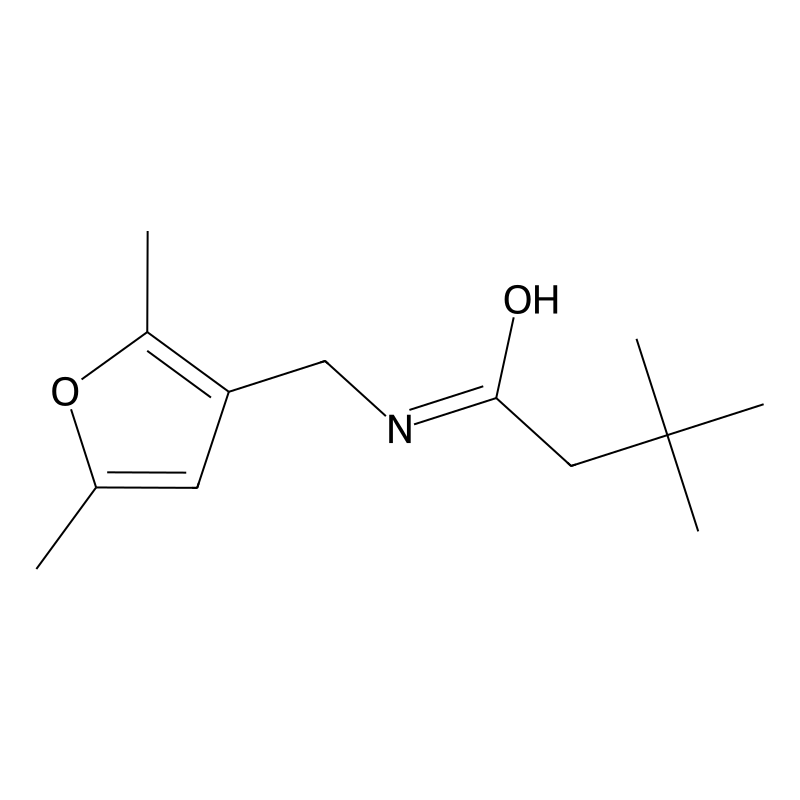

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Chemistry

Summary of the Application: The compound has been used in the synthesis of novel heterocyclic chalcones . Chalcones are well-known natural occurring and synthetic compounds . They exhibit a wide range spectrum of biological activities such as anti-cancer, anti-tumor, anti-inflammatory, anti-protozoal, and anti-viral .

Methods of Application or Experimental Procedures: Chalcones were synthesized by the reaction of 3-acetyl-2,5-dimethylfuran and corresponding active aldehyde . The structure of these compounds was established by elemental analysis, IR, 1H-NMR, 13C-NMR and EI-MS spectral analysis .

Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . Fluorescence polarity study demonstrated that the compounds were sensitive to the polarity of the microenvironment provided by different solvents . The anti-bacterial activity of the compounds was first tested in vitro by the disk diffusion assay against two Gram-positive and two Gram-negative bacteria, and then the minimum inhibitory concentration (MIC) was determined with the reference of standard drug Tetracycline .

Application in Food Industry

Summary of the Application: The compound 1-(2,5-dimethylfuran-3-yl)ethanone, which is structurally similar to “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide”, is used as a flavoring agent by the food industry .

Application in Optical and Photophysical Investigation

Summary of the Application: The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) by spectrofluorometer in an organized medium .

Methods of Application or Experimental Procedures: The compound was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The structure of DEPO was established experimentally by EI-MS, FT-IR, 1H and 13C NMR spectral studies .

Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . The dye comparatively photostable in DMSO but undergoes photodecomposition in chloro methane solvents . The DEPO dye may be used as a probe or quencher to determine critical micelle concentration (CMC) of cetyltri methyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Application in Electronic, Optical, and Bioactive Properties Exploration

Summary of the Application: The compound has been used in exploring the electronic, optical, and bioactive properties for new modified fullerenes via molecular modeling .

Results or Outcomes: The C60–2NH2 is recognized as a possible bioactive substrate for drug delivery based on QSAR values . This paves the way toward multidisciplinary adoption for mentioned fullerene systems .

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide is an organic compound classified as a furan derivative. It features a furan ring substituted with a methyl group and an amide functional group, which contributes to its potential biological and pharmacological activities. The compound is characterized by its unique structure, which includes a 3,3-dimethylbutanamide moiety, allowing for distinct chemical reactivity and biological interactions compared to other compounds in the same class.

- Oxidation: The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives.

- Reduction: The carbonyl group of the amide can be reduced to produce the corresponding amine.

- Substitution: Electrophilic aromatic substitution can occur at the methyl groups on the furan ring, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.

- Reducing Agents: Lithium aluminum hydride or sodium borohydride are typically employed for reduction.

- Electrophilic Substitution: Bromine or nitric acid can facilitate substitution reactions on the furan ring.

Major Products Formed

The reactions can lead to products such as:

- From Oxidation: Furan-2,5-dicarboxylic acid derivatives.

- From Reduction: Corresponding amine derivatives.

- From Substitution: Various substituted furan derivatives depending on the reagents used.

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide has been investigated for its potential biological activities. Studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, which modulate various biological pathways. This makes it a candidate for further research in drug development.

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide typically involves a condensation reaction between 2,5-dimethylfuran and 3,3-dimethylbutanoyl chloride. This reaction is usually conducted in the presence of a base like triethylamine within an organic solvent such as dichloromethane at room temperature.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during production. Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels of the compound.

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide serves multiple purposes in various fields:

- Chemistry: Acts as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for potential therapeutic applications due to its biological activities.

- Medicine: Explored for its role in drug development aimed at creating new therapeutic agents.

- Industry: Used in producing specialty chemicals and materials.

Research on N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide has focused on its interactions with biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic effects. The specific interactions depend on the context of use and the molecular targets involved, making it an area of ongoing research interest.

Several compounds share structural similarities with N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide:

- N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide

- N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

- N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide is distinguished by its specific structural features that include the 3,3-dimethylbutanamide group. This unique structure may lead to different biological activities and chemical reactivity compared to other similar compounds. Its potential applications in medicinal chemistry further highlight its uniqueness within this class of compounds.